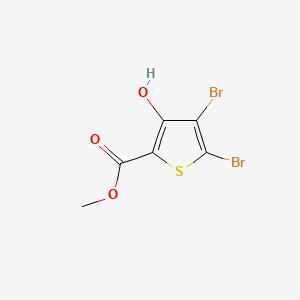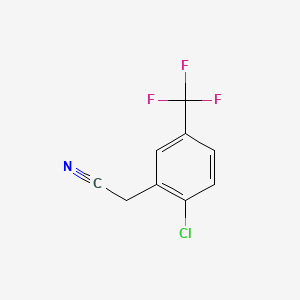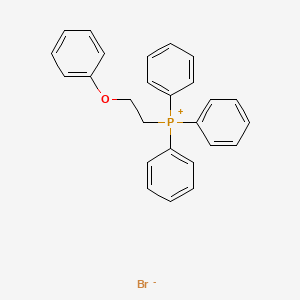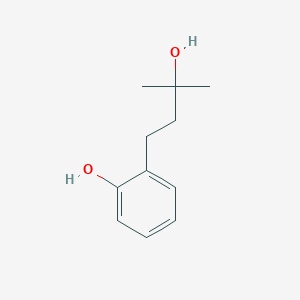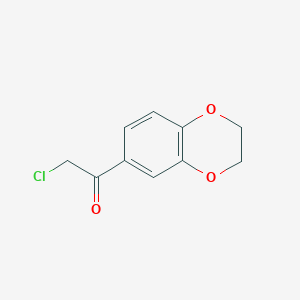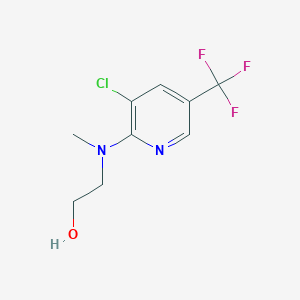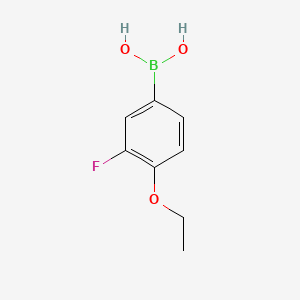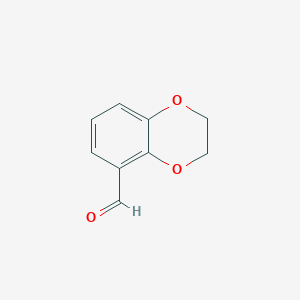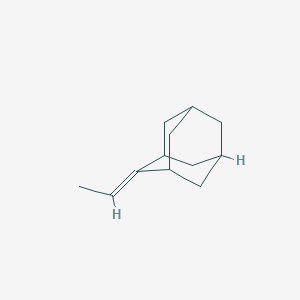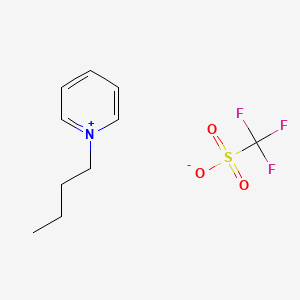
Triflato de 1-butilpiridinio
Descripción general
Descripción
1-Butylpyridinium triflate is a compound with the molecular formula C10H14F3NO3S and a molecular weight of 285.29 . It has applications in heat capacity, conductivity, and as a solvent .
Synthesis Analysis
While specific synthesis methods for 1-Butylpyridinium triflate were not found, pyridinium salts, which include 1-Butylpyridinium triflate, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Molecular Structure Analysis
The molecular structure of 1-Butylpyridinium triflate is characterized by its molecular formula C10H14F3NO3S . Further structural analysis was not found in the retrieved sources.
Chemical Reactions Analysis
The phase behavior of ionic liquids containing the 1-butylpyridinium cation, such as 1-Butylpyridinium triflate, has been characterized using differential scanning calorimetry and variable-temperature X-ray powder diffraction . Aggregation behavior of 1-butylpyridinium triflate in aqueous solution has also been studied .
Physical And Chemical Properties Analysis
1-Butylpyridinium triflate has a melting point of 36 °C . Other physical and chemical properties such as density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity were not found for 1-Butylpyridinium triflate specifically, but these properties have been measured for similar ionic liquids .
Aplicaciones Científicas De Investigación
Análisis de Propiedades Termo físicas
“Triflato de 1-butilpiridinio” es un tipo de líquido iónico a base de piridinio . Las propiedades termofísicas de este compuesto han sido ampliamente estudiadas. Estas propiedades incluyen densidades, índices de refracción, velocidades del sonido, viscosidades, tensiones superficiales, capacidades caloríficas molares isobáricas y propiedades térmicas . Estas mediciones se han llevado a cabo en un amplio rango de temperaturas .
Estudio de la Influencia del Anión
El anión en “this compound” juega un papel significativo en sus propiedades . Se han realizado análisis detallados para comprender la influencia del anión en las propiedades termofísicas de este líquido iónico .
Estudio de la Influencia del Sustituyente del Catión
También se han realizado estudios para evaluar la influencia de la falta de un sustituyente en el catión . Esto se ha hecho contrastando las propiedades de "Tetrafluoroborato de 1-butilpiridinio" con las de "Tetrafluoroborato de 1-butil-n-metilpiridinio" .
Análisis de la Interacción Iónica
Se ha prestado especial atención a las interacciones entre los iones en "this compound" . Esto se hace para dilucidar la relación entre las propiedades y las características estructurales de los líquidos iónicos .
Caracterización del Comportamiento de Fase
El comportamiento de fase de los líquidos iónicos que contienen el catión “1-butilpiridinio” se ha caracterizado a fondo . Esto incluye “this compound” e implica el uso de calorimetría de barrido diferencial y difracción de polvo de rayos X a temperatura variable .
Posibles Aplicaciones en la Captura de CO2
Si bien no es específico para “this compound”, los líquidos iónicos próticos basados en amonio se han investigado experimentalmente por su potencial capacidad para capturar CO2 . Dada la estructura similar, “this compound” también puede tener potencial en esta área, pero se necesitarían más investigaciones para confirmarlo.
Safety and Hazards
According to the safety data sheet, 1-Butylpyridinium triflate should be handled with caution as it has not been fully tested . Contact with skin, eyes, or clothing should be avoided, and inhalation of vapor, dust, or spillage should be prevented . Contaminated clothing should be removed and washed before being reused .
Mecanismo De Acción
Target of Action
1-Butylpyridinium triflate is a type of ionic liquid, which are salts in a liquid state . Ionic liquids have a broad range of applications due to their unique properties such as low melting points, high thermal stability, and excellent solvation potential . The primary targets of 1-Butylpyridinium triflate are the substances it interacts with in its applications, which can range from chemical reactions to material science .
Mode of Action
The mode of action of 1-Butylpyridinium triflate is primarily through its ionic interactions. As an ionic liquid, it can interact with various substances through ion-dipole interactions, hydrogen bonding, and van der Waals forces . These interactions can influence the properties of the substances it interacts with, leading to changes in their behavior .
Biochemical Pathways
For instance, it can affect the aggregation behavior of other ionic liquids in aqueous solutions . This can lead to changes in the properties of the solution, such as its density, speed of sound, and conductivity .
Pharmacokinetics
Its physicochemical properties, such as density, refractive index, speed of sound, viscosity, surface tension, and thermal properties, have been experimentally determined .
Result of Action
The result of the action of 1-Butylpyridinium triflate depends on its application. In general, its use can lead to changes in the properties of the substances it interacts with. For example, in the case of aggregation behavior, it can influence the physical properties of the solution, such as its density and conductivity .
Action Environment
The action of 1-Butylpyridinium triflate can be influenced by environmental factors. For instance, temperature can affect its thermophysical properties . Moreover, the presence of other substances can influence its interactions, as seen in its aggregation behavior in aqueous solutions .
Propiedades
IUPAC Name |
1-butylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFWDPZVLOCGRP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049292 | |
| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
390423-43-5 | |
| Record name | 1-Butylpyridinium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYLPYRIDINIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the triflate anion influence the properties of ionic liquids compared to tetrafluoroborate?
A1: Research on 1-butylpyridinium tetrafluoroborate and 1-butylpyridinium triflate indicates that the choice of anion significantly impacts the ionic liquid's thermophysical properties. These properties include density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] This difference arises from the varying interactions between the cation and anion in each ionic liquid. Further research comparing 1-butylpyridinium tetrafluoroborate with 1-butyl-n-methylpyridinium tetrafluoroborate (n = 2, 3, or 4) highlighted the impact of structural changes in the cation on the ionic liquid's properties. [] These studies emphasize the crucial role of both anion and cation selection in tuning the desired physicochemical characteristics of ionic liquids for specific applications.
Q2: Can 1-butylpyridinium triflate be used as a solvent for crystallization, and are there any unique observations regarding its coordination behavior?
A2: Yes, 1-butylpyridinium triflate ([C(4)py][OTf]) can act as a solvent for crystallization. Interestingly, during the crystallization of europium(III) triflate (Eu(OTf)3) from a solution containing acetonitrile and [C(4)py][OTf], a unique coordination compound, tris(acetonitrile)tris(trifluoromethanesulfonato)-europium(III), was observed. [] This compound, denoted as (1)(infinity)[Eu(OTf)3-(CH3CN)(3)], is notable because the triflate anions remain coordinated to the europium(III) cation instead of being displaced by acetonitrile molecules. [] This unusual behavior is attributed to the specific crystallization conditions provided by the ionic liquid environment.
Q3: What analytical techniques are typically employed to study 1-butylpyridinium triflate and similar ionic liquids?
A3: The provided abstracts focus on the physicochemical characterization of 1-butylpyridinium triflate and related compounds. Techniques employed include measurements of density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] Additionally, X-ray crystallography is used to determine the crystal structure of compounds crystallized from solutions containing 1-butylpyridinium triflate. [] Thermogravimetric analysis is also employed to study the thermal stability and decomposition behavior of these compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



